The electron-withdrawing nature of the trifluoromethyl groups in P(3,5-CF3-Ph)2 influences the electronic properties of the catalyst, leading to efficient and selective cross-coupling reactions.
P(3,5-CF3-Ph)2 can be modified with chiral substituents to create chiral phosphine ligands, which are crucial for asymmetric catalysis. These modified ligands enable the generation of enantioenriched products in various reactions, such as:
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine compound characterized by its unique structure, which features two 3,5-di(trifluoromethyl)phenyl groups attached to a phosphorus atom. This compound is notable for its high electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and stability. The molecular formula for Bis(3,5-di(trifluoromethyl)phenyl)phosphine is C16H6F12P, with a molecular weight of approximately 458.18 g/mol .
The compound's structure contributes to its potential applications in various
Bis(3,5-di(trifluoromethyl)phenyl)phosphine functions as a ligand in cross-coupling reactions. It donates a lone pair of electrons from the phosphorus atom to a transition metal center (Pd or Ni). This complexation activates the catalyst for oxidative addition, insertion, and reductive elimination steps, ultimately leading to the formation of the desired carbon-carbon bond.
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is likely to exhibit similar hazards as other phosphine ligands:
These reactions are significant in organic synthesis, allowing for the construction of complex molecules from simpler precursors .
While specific biological activities of Bis(3,5-di(trifluoromethyl)phenyl)phosphine have not been extensively documented, phosphines and their derivatives are often investigated for their potential as biological probes or therapeutic agents. The electron-withdrawing nature of the trifluoromethyl groups may influence the compound's interactions with biological targets. Further research would be necessary to elucidate any specific biological effects or mechanisms of action associated with this compound.
The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine typically involves the following methods:
These methods allow for the efficient production of Bis(3,5-di(trifluoromethyl)phenyl)phosphine while maintaining high yields and purity .
Bis(3,5-di(trifluoromethyl)phenyl)phosphine finds applications in various fields:
Its unique electronic properties make it valuable in developing advanced materials and chemical processes .
Interaction studies involving Bis(3,5-di(trifluoromethyl)phenyl)phosphine primarily focus on its role as a ligand in coordination chemistry. The compound's ability to stabilize transition metals can be evaluated through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These studies help elucidate the binding modes and stability constants associated with metal-ligand complexes formed with this phosphine .
Several compounds share structural features or functional properties with Bis(3,5-di(trifluoromethyl)phenyl)phosphine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | Trisubstituted Phosphine | Three trifluoromethyl groups enhance electron density |
Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine | Chlorinated Phosphine | Contains chlorine substituent affecting reactivity |
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Oxide Derivative | Exhibits different reactivity due to oxidation |
The uniqueness of Bis(3,5-di(trifluoromethyl)phenyl)phosphine lies in its balanced structure that allows for versatile reactivity while maintaining stability due to the presence of multiple trifluoromethyl groups .
The reduction of phosphine(V) oxides to phosphine(III) derivatives represents a critical step in the synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine. Traditional methods often employ harsh reducing agents such as lithium aluminum hydride (LiAlH₄) or trichlorosilane (HSiCl₃), which require elevated temperatures and generate stoichiometric waste [4]. A recent advancement utilizes a two-step activation-reduction sequence involving oxalyl chloride (Cl₂C₂O₂) and hexachlorodisilane (Si₂Cl₆) [4].
In this method, the phosphine oxide is first treated with oxalyl chloride to form a chlorophosphonium intermediate, which subsequently reacts with Si₂Cl₆ at room temperature. Quantum chemical calculations suggest that the chloride anion attacks the silicon center of Si₂Cl₆, cleaving the Si–Si bond and generating a trichlorosilanide anion (:SiCl₃⁻). This species abstracts the chloride from the phosphonium intermediate, yielding the desired phosphine(III) and volatile SiCl₄ as a byproduct [4]. This approach avoids metal catalysts and operates under mild conditions, achieving yields exceeding 90% for arylphosphine oxides, including those with electron-withdrawing substituents like trifluoromethyl groups [4].
Comparative studies highlight the superiority of Si₂Cl₆ over electron-rich disilanes (e.g., hexamethyldisilane), which exhibit slower reaction kinetics due to steric and electronic effects [4]. The method’s applicability to sterically hindered substrates, such as Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, underscores its utility in synthesizing fluorinated phosphines [1] [4].
Metal-mediated cross-coupling reactions offer a direct route to Bis(3,5-di(trifluoromethyl)phenyl)phosphine by forming P–C bonds between phosphorus precursors and aryl halides. A prominent example involves the use of aluminum-based reducing agents, such as diisobutylaluminum hydride (DIBAL-H) and triisobutylaluminum (i-Bu₃Al), to facilitate coupling between diarylphosphine oxides and aryl halides [1].
The reaction typically proceeds via in situ reduction of the phosphine oxide to a reactive phosphide intermediate, which undergoes nucleophilic substitution with an aryl halide. For instance, treatment of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide with DIBAL-H generates a phosphide-aluminum complex, which reacts with 3,5-bis(trifluoromethyl)bromobenzene to yield the target phosphine [1]. This method achieves a 72% yield under optimized conditions (15 minutes at 25°C) [1].
Table 1: Selected Substrates and Yields in Aluminum-Mediated Cross-Coupling
Entry | Aryl Halide (R-X) | Reducing Agent | Time/Temp. | Yield (%) |
---|---|---|---|---|
1 | 3,5-(CF₃)₂C₆H₃-Br | DIBAL-H | 15 min/25°C | 72 |
2 | 4-F-C₆H₄-Br | DIBAL-H | 10 min/25°C | 90 |
3 | 3-Cl-C₆H₄-Br | i-Bu₃Al | 30 min/25°C | 81 |
The choice of reducing agent significantly impacts efficiency. DIBAL-H generally affords higher yields for electron-deficient aryl halides, whereas i-Bu₃Al is preferable for sterically demanding substrates [1]. Competition experiments reveal that electron-poor aryl halides (e.g., 3,5-bis(trifluoromethyl)bromobenzene) react preferentially over electron-rich analogs, highlighting the electrophilic nature of the intermediate [1].
The performance of aluminum-based reducing agents in phosphine synthesis depends on their Lewis acidity, steric profile, and reaction conditions. DIBAL-H, a monomeric hydride donor, exhibits rapid kinetics due to its high reducing power and ability to form soluble phosphide intermediates [1]. In contrast, i-Bu₃Al, a bulkier trialkylaluminum, favors slower but more selective reactions, particularly for hindered substrates [1].
Key optimization parameters include:
For example, entry 20 in Table 1 demonstrates that reducing Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide with DIBAL-H in toluene at 25°C for 15 minutes affords the phosphine in 72% yield [1]. The residual aluminum byproducts are removed via aqueous workup, yielding a pure product without chromatography [1].
Irritant